molecular formula C20H10Cl2N4O6 B11534053 N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

Cat. No.: B11534053
M. Wt: 473.2 g/mol
InChI Key: WFILCXDFEALVDG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and dinitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 3,4-dichloroaniline with salicylic acid under acidic conditions to form 2-(3,4-dichlorophenyl)-1,3-benzoxazole.

    Nitration: The benzoxazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

    Amidation: Finally, the nitrated benzoxazole is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzoxazole derivatives.

Scientific Research Applications

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity.

    Fluorescent Probing: The compound can intercalate into DNA or bind to proteins, altering their fluorescence properties and allowing for visualization under specific conditions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)urea: Shares the dichlorophenyl group but lacks the benzoxazole and dinitrobenzamide moieties.

    3,4-dichlorophenethylamine: Contains the dichlorophenyl group but differs significantly in structure and properties.

Uniqueness

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide is unique due to its combination of a benzoxazole ring, dichlorophenyl group, and dinitrobenzamide moiety, which confer specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H10Cl2N4O6

Molecular Weight

473.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C20H10Cl2N4O6/c21-15-3-1-10(7-16(15)22)20-24-17-8-12(2-4-18(17)32-20)23-19(27)11-5-13(25(28)29)9-14(6-11)26(30)31/h1-9H,(H,23,27)

InChI Key

WFILCXDFEALVDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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